molecular formula C12H16N2O4S B1446215 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid CAS No. 2089876-66-2

2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid

Cat. No. B1446215
CAS RN: 2089876-66-2
M. Wt: 284.33 g/mol
InChI Key: BPFOLMLKTMGCDN-UHFFFAOYSA-N
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Description

2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid is a chemical compound with the CAS Number: 2089876-66-2 . It has a molecular weight of 284.34 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2O4S/c1-12(2,3)18-11(17)14-4-7(5-14)9-13-8(6-19-9)10(15)16/h6-7H,4-5H2,1-3H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid . The compound’s molecular weight is 284.34 .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound serves as a versatile building block. It’s utilized in the synthesis of high-value azetidine-3-carboxylic acid derivatives, which are integral parts of sphingosine-1-phosphate receptor (S1P) agonists. These agonists are potential treatments for multiple sclerosis and other inflammatory diseases .

Heterocyclic Amino Acids Synthesis

The compound is involved in the synthesis of heterocyclic amino acids, such as Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate . These amino acids are obtained via [3+2] cycloaddition and are important for the development of new pharmacologically active molecules .

PROTAC Development

It is used as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic approach that targets proteins for degradation, offering a new strategy in drug development .

Antioxidant Research

The compound’s derivatives are explored for their role in antioxidant research. Organoselenium compounds, which can be synthesized from this compound, are known for their antioxidant properties and are used in the study of protection against oxidative stress .

Antibacterial Agents Synthesis

Research into the synthesis of new Se-containing β-lactams, such as selenapenam, selenacepham, and selenazepine, utilizes derivatives of this compound. These β-lactams are potential antibacterial agents, highlighting the compound’s importance in the development of new antibiotics .

Safety And Hazards

The compound can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes in contact with skin .

properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-12(2,3)18-11(17)14-4-7(5-14)9-13-8(6-19-9)10(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFOLMLKTMGCDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid
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2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid
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2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid
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2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid
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2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid
Reactant of Route 6
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2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid

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